

Spectroscopic Profile of 1-Boc-piperidin-4-ylideneacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Boc-piperidin-4-ylideneacetic acid

Cat. No.: B063874

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-piperidin-4-ylideneacetic acid (CAS No. 193085-24-4) is a valuable synthetic intermediate in medicinal chemistry and drug discovery, frequently utilized as a scaffold for the synthesis of diverse bioactive molecules. A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and quality control during its synthesis and subsequent reactions. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra are not readily available in public databases, this document presents predicted data based on the analysis of its structural features, alongside comprehensive, standardized experimental protocols for acquiring this data.

Introduction

1-Boc-piperidin-4-ylideneacetic acid, systematically named (E)-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetic acid, possesses a unique structure featuring a Boc-protected piperidine ring and an exocyclic α,β -unsaturated carboxylic acid moiety. This combination of functional groups results in a distinct spectroscopic fingerprint. This guide is intended to serve as a reference for researchers, providing the necessary data to confirm the identity and purity of this key building block.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for **1-Boc-piperidin-4-ylideneacetic acid**, the following data tables are based on established principles of spectroscopy and typical values for analogous structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.0	broad s	1H	-COOH
~5.8	s	1H	=CH-COOH
~3.5	t	4H	-N-CH ₂ - (Piperidine ring)
~2.5	t	2H	-C(=C)-CH ₂ - (Piperidine ring)
~2.3	t	2H	-C(=C)-CH ₂ - (Piperidine ring)
1.47	s	9H	-C(CH ₃) ₃ (Boc group)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~171.0	-COOH
~154.7	-N-COO- (Boc carbonyl)
~150.0	=C(piperidine)-
~118.0	=CH-COOH
~80.0	-C(CH ₃) ₃ (Boc quaternary carbon)
~45.0	-N-CH ₂ - (Piperidine ring)
~35.0	-C(=C)-CH ₂ - (Piperidine ring)
~30.0	-C(=C)-CH ₂ - (Piperidine ring)
28.4	-C(CH ₃) ₃ (Boc methyls)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies (KBr Pellet)

Frequency (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid, H-bonded)[1][2][3]
~2975, ~2860	Medium	C-H stretch (Aliphatic)
~1710-1690	Strong	C=O stretch (Carboxylic acid, conjugated)[1][2][3]
~1680	Strong	C=O stretch (Boc carbamate)
~1640	Medium	C=C stretch (Alkene)[4][5]
~1420, ~1250	Strong	C-O stretch and O-H bend (Carboxylic acid)[1]
~1160	Strong	C-O stretch (Boc ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI) is expected.

Table 4: Predicted Mass Spectrometry Data (ESI)

m/z (Mass-to-Charge Ratio)	Ion	Notes
242.1336	$[M+H]^+$	Calculated exact mass for $C_{12}H_{20}NO_4^+$. This would be the protonated molecular ion.
264.1155	$[M+Na]^+$	Calculated exact mass for $C_{12}H_{19}NNaO_4^+$. Adduct with sodium is common in ESI.
186.0917	$[M+H - C_4H_8]^+$ or $[M+H - 56]^+$	Loss of isobutylene from the Boc group is a characteristic fragmentation. [6]
142.0655	$[M+H - 100]^+$	Loss of the entire Boc group ($C_5H_9O_2$) from the protonated molecule.
198.1438	$[M+H - CO_2]^+$	Loss of carbon dioxide from the carboxylic acid group.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for **1-Boc-piperidin-4-ylideneacetic acid**.

NMR Spectroscopy

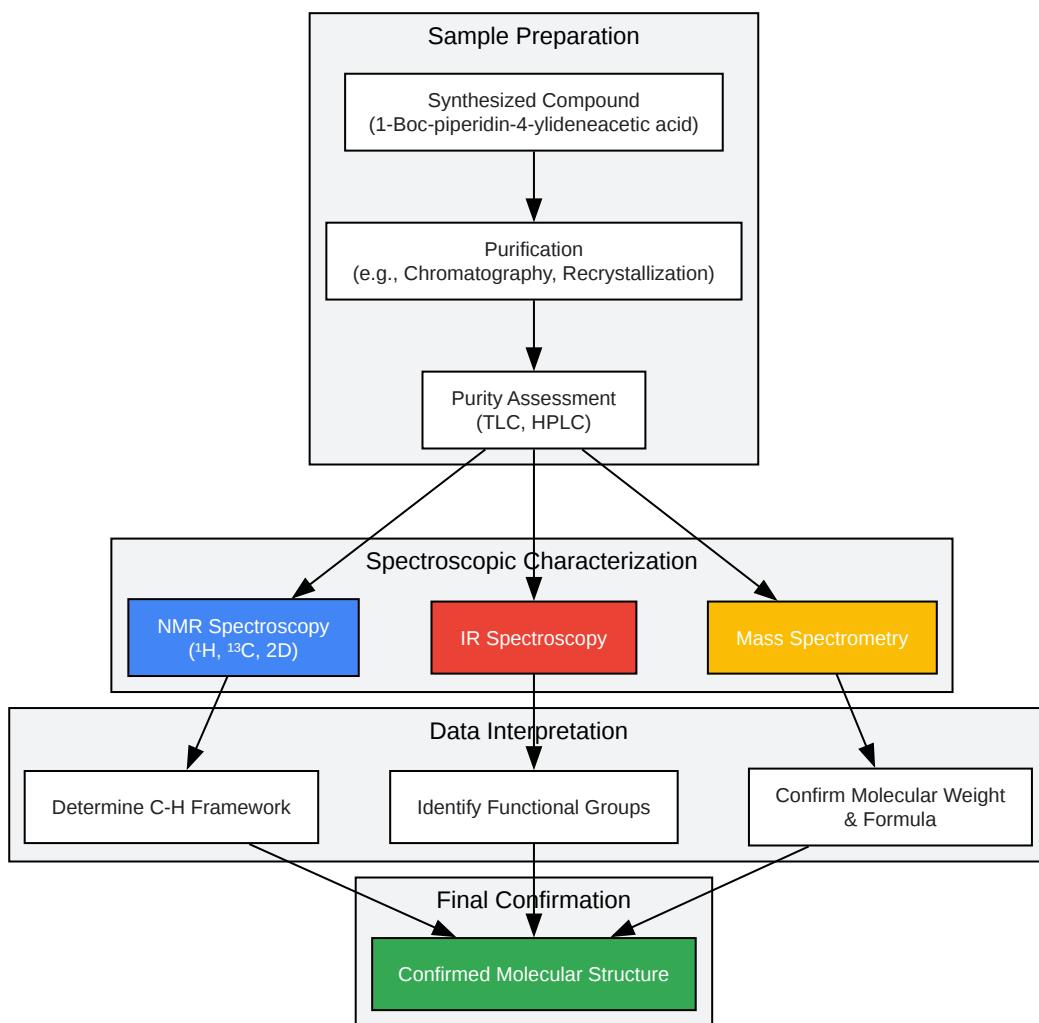
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

- **Instrument Setup:** Place the NMR tube into the spectrometer. The instrument is then tuned to the appropriate nucleus (^1H or ^{13}C) and the magnetic field is shimmed to ensure homogeneity.[7][8]
- **Data Acquisition:** Acquire the spectra using appropriate pulse sequences.
 - For ^1H NMR, a standard single-pulse experiment is typically sufficient.
 - For ^{13}C NMR, a proton-decoupled experiment (e.g., using a DEPT sequence) is common to simplify the spectrum and provide information on the number of attached protons.[9][10]
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)

- **Sample Preparation:**
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.
 - In an agate mortar, grind 1-2 mg of the solid sample until a fine powder is obtained.[11]
 - Add approximately 100-200 mg of the dry KBr to the mortar and gently but thoroughly mix with the sample.[11][12][13]
- **Pellet Formation:**
 - Place a portion of the mixture into a pellet die.
 - Assemble the die and press it in a hydraulic press at approximately 8-10 tons of pressure for several minutes. A vacuum die can be used to remove trapped air and moisture, resulting in a clearer pellet.[12][14]
- **Data Acquisition:** The resulting transparent or translucent KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically over a range of

4000-400 cm⁻¹.[\[12\]](#)


Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent mixture, such as methanol/water or acetonitrile/water, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.[\[15\]](#)[\[16\]](#)
- Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to the tip of a capillary. This creates a fine spray of charged droplets.[\[17\]](#)[\[18\]](#)[\[19\]](#)
- Desolvation: A heated drying gas (typically nitrogen) causes the solvent to evaporate from the droplets, increasing the charge density until gas-phase ions of the analyte are ejected.[\[16\]](#)
- Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight (TOF) or Quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Workflow Visualization

The logical flow of spectroscopic analysis for structural elucidation is a critical process in chemical research.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a synthetic compound.

Conclusion

This guide provides a foundational spectroscopic profile for **1-Boc-piperidin-4-ylideneacetic acid**. The predicted NMR, IR, and MS data, derived from its known structure, offer a reliable reference for researchers engaged in its synthesis and application. The detailed experimental protocols outlined herein provide a standardized approach to obtaining high-quality spectral data, ensuring accurate characterization and facilitating the advancement of research and development in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. orgchemboulder.com [orgchemboulder.com]
- 2. echemi.com [echemi.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. reddit.com [reddit.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. microbenotes.com [microbenotes.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. bhu.ac.in [bhu.ac.in]
- 11. shimadzu.com [shimadzu.com]
- 12. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 13. scienceijsar.com [scienceijsar.com]
- 14. youtube.com [youtube.com]
- 15. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Electrospray ionization - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Boc-piperidin-4-ylideneacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b063874#spectroscopic-data-of-1-boc-piperidin-4-ylideneacetic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com